N-[2-(ethylamino)-2-oxoethyl]quinoline-4-carboxamide
Description
N-[2-(ethylamino)-2-oxoethyl]quinoline-4-carboxamide is a quinoline derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various cancers and other diseases .
Properties
IUPAC Name |
N-[2-(ethylamino)-2-oxoethyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-2-15-13(18)9-17-14(19)11-7-8-16-12-6-4-3-5-10(11)12/h3-8H,2,9H2,1H3,(H,15,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILXCLSRQJLQLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CNC(=O)C1=CC=NC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ethylamino)-2-oxoethyl]quinoline-4-carboxamide typically involves the reaction of quinoline-4-carboxylic acid with ethylamine and an appropriate coupling reagent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(ethylamino)-2-oxoethyl]quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific tyrosine kinases, such as the KGFR tyrosine kinase. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth. The molecular targets include various proteins and enzymes critical for cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxamide: Shares the quinoline core structure but lacks the ethylamino and oxoethyl groups.
N-ethylquinoline-4-carboxamide: Similar structure but without the oxoethyl group.
2-oxo-1,2-dihydroquinoline-3-carboxamide: Contains a similar quinoline structure with different substituents
Uniqueness
N-[2-(ethylamino)-2-oxoethyl]quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and therapeutic potential. Its ability to inhibit specific tyrosine kinases sets it apart from other quinoline derivatives .
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